REACTION_CXSMILES
|
C(NC(C)C)(C)C.[C:8]1([Na])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Na].ClC1C=CC=CC=1.[CH3:23][Si:24]([CH3:27])([CH3:26])Cl>O.C1(C)C=CC=CC=1>[C:8]1([Si:24]([CH3:27])([CH3:26])[CH3:23])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |^1:14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Na]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
46.3 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature, and then the reaction mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been prepared
|
Type
|
CUSTOM
|
Details
|
of from 15 to 20° C.
|
Type
|
WASH
|
Details
|
After the separated organic layer was washed with water three times
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |